molecular formula C24H27NO6 B557337 Fmoc-N-(tert-butyloxycarbonylethyl)glycine CAS No. 174799-89-4

Fmoc-N-(tert-butyloxycarbonylethyl)glycine

Cat. No. B557337
M. Wt: 425,47 g/mole
InChI Key: GSLFOWYOHAYGNA-UHFFFAOYSA-N
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Description

“Fmoc-N-(tert-butyloxycarbonylethyl)glycine” is an Fmoc protected glycine derivative . It has a molecular weight of 425.48 . This compound is useful for proteomics studies and solid phase peptide synthesis techniques . Glycine, the simplest and least sterically hindered of the amino acids, confers a high level of flexibility when incorporated into polypeptides .


Molecular Structure Analysis

The IUPAC name of “Fmoc-N-(tert-butyloxycarbonylethyl)glycine” is { (3-tert-butoxy-3-oxopropyl) [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid . The InChI code is 1S/C24H27NO6/c1-24(2,3)31-22(28)12-13-25(14-21(26)27)23(29)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27) .


Physical And Chemical Properties Analysis

“Fmoc-N-(tert-butyloxycarbonylethyl)glycine” is a white crystalline powder . It has a melting point of 110-117°C . It should be stored at 0-8°C .

Scientific Research Applications

  • Synthesis of Protected Amino Acids : It has been used in the synthesis of N-α-Fmoc-L-γ-carboxyglutamic acid, a protected analogue for Fmoc-based solid-phase peptide synthesis. This involves the novel use of a chiral Cu(II) complex for asymmetric synthesis, achieving enantiomerically pure amino acid (Smith et al., 2011).

  • Peptide Nucleic Acid (PNA) Monomers : Fmoc-N-(tert-butyloxycarbonylethyl)glycine has been utilized in the deprotection of tert-butyl group of ferrocenyl uracil PNA monomer, contributing to the field of oligonucleotide analogues (Gasser & Spiccia, 2008).

  • Peptide Synthesis Improvement : This compound has been instrumental in improving the synthetic methods of polypeptides, offering experimental basis and theoretical reference for amino protection reaction and polypeptide synthesis (Yi-nan & Key, 2013).

  • Efficient Synthesis of Fmoc-Glycine : It's used in an efficient method for synthesizing Fmoc-glycine, avoiding side reactions and contaminants, thus leading to pure Fmoc-Gly-OH (Kumar et al., 2017).

  • Synthesis of Nucleic Acid Analogues : Its application extends to the synthesis of N-[2-(fluorenylmethoxycarbonyl)aminoethyl]-N-[(2-N-(tert-butoxycarbonyl)isocytosin-5-yl)acetyl]glycine peptide nucleic acid monomer, aiding in the study of nucleic acid analogues (Wojciechowski & Hudson, 2008).

  • Biocompatibility in Medical Applications : A peptide containing Fmoc sequence demonstrated good biocompatibility in ophthalmology applications, suggesting its potential in drug delivery systems for treating ocular diseases (Liang et al., 2010).

  • Solid-Phase Peptide Synthesis : It is used in the synthesis of peptides using solid-phase peptide synthesis, showing high purity in crude peptides, which is significant in peptide chemistry (Sparrow et al., 1996).

  • Enantiomeric Enrichment in Chemistry : It assists in the enantiomeric enrichment of α-amino acid derivatives, demonstrating its role in the field of chiral chemistry and enantioselective synthesis (O'donnell & Delgado, 2001).

  • Receptor Binding Modulation in Biochemistry : Fmoc-protected amino acids, including glycine derivatives, play a role in modulating receptor binding to collagen, contributing significantly to the understanding of collagen biochemistry and cell interactions (Cudic & Fields, 2020).

  • Corrosion Inhibition Applications : A glycine derivative with Fmoc group has been explored as a corrosion inhibitor for carbon steel, indicating its potential in material science and corrosion control (Chen, 2018).

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)12-13-25(14-21(26)27)23(29)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLFOWYOHAYGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441275
Record name Fmoc-N-(tert-butyloxycarbonylethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-(tert-butyloxycarbonylethyl)glycine

CAS RN

174799-89-4
Record name Fmoc-N-(tert-butyloxycarbonylethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Zhao - 2013 - search.proquest.com
Combinatorial chemistry is one of the most important technological advances in the last century in the field of biomedicine and material sciences. Allowing rapid synthesis and screening …
Number of citations: 0 search.proquest.com

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